molecular formula C20H16N2O3S B2962766 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one CAS No. 688791-67-5

8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one

Cat. No.: B2962766
CAS No.: 688791-67-5
M. Wt: 364.42
InChI Key: KHLZSJWXUYBECL-UHFFFAOYSA-N
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Description

The compound 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one is a coumarin derivative featuring a methoxy group at position 8 of the chromen-2-one core and a substituted dihydroimidazole ring at position 2. The 3-position substituent includes a 4-methylphenyl group and a sulfanylidene (C=S) moiety within the imidazole ring.

Properties

IUPAC Name

8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-12-6-8-14(9-7-12)22-11-16(21-20(22)26)15-10-13-4-3-5-17(24-2)18(13)25-19(15)23/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLZSJWXUYBECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one involves multiple steps. One common method includes the reaction of 3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde with 8-methoxy-2H-chromen-2-one under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

Biologically, the compound has shown potential in inhibiting certain enzymes and receptors. It is being studied for its anti-inflammatory and antioxidant properties, which could lead to the development of new therapeutic agents .

Medicine

In medicine, research is focused on its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising candidate for further investigation .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential in creating advanced pharmaceuticals .

Mechanism of Action

The mechanism of action of 8-methoxy-3-[1-(4-methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, inhibiting their activity. The compound’s structure allows it to fit into the active sites of these targets, blocking their function and leading to therapeutic effects. Pathways involved include the inhibition of oxidative stress and modulation of inflammatory responses .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The table below highlights critical structural differences among coumarin derivatives:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Notable Spectral Features
Target Compound 1-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl C₂₀H₁₇N₂O₃S 365.4 Not reported Not reported S=C vibrational bands in IR
8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8r) Triazole-linked nitrobenzyl group C₂₆H₂₁N₅O₅ 507.5 180–182 83 Nitro (NO₂) stretch at 1520 cm⁻¹ in IR
6-Bromo-3-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8t) Brominated triazole-benzyl group C₂₅H₁₈Br₂N₄O₃ 606.2 207–209 82 C-Br stretch at 650 cm⁻¹ in IR
8-Methoxy-3-(2-phenyl-4,5-dihydro-1H-imidazole-1-carbonyl)-2H-chromen-2-one (CAS 868213-53-0) Imidazole carbonyl group C₂₀H₁₆N₂O₄ 348.4 Not reported Not reported Carbonyl (C=O) stretch at 1700 cm⁻¹
8-Methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one Piperidine-sulfonyl-imidazole group C₂₀H₂₁N₃O₆S 431.5 Not reported Not reported Sulfonyl (S=O) stretch at 1350 cm⁻¹

Key Observations

Substituent Effects on Melting Points: Triazole-based derivatives (e.g., 8r, 8t) exhibit higher melting points (158–209°C) due to strong intermolecular interactions (e.g., hydrogen bonding from nitro or bromo groups) . Sulfonyl-containing compounds (e.g., CAS 2309591-59-9) likely exhibit moderate melting points influenced by polar sulfonyl groups .

Electronic and Spectral Characteristics :

  • The sulfanylidene (C=S) group in the target compound introduces distinct IR absorption (~1250–1050 cm⁻¹) compared to carbonyl (C=O, ~1700 cm⁻¹) or sulfonyl (S=O, ~1350 cm⁻¹) groups in analogues .
  • Nitro and bromo substituents in triazole derivatives (8r, 8t) produce strong electronic effects, altering NMR chemical shifts and mass spectral fragmentation patterns .

Molecular Weight and Steric Effects :

  • The target compound (MW 365.4) is lighter than triazole derivatives (MW 507.5–606.2) but heavier than imidazole-carbonyl analogues (MW 348.4). The bulky piperidine-sulfonyl group in CAS 2309591-59-9 increases molecular weight to 431.5 .

Synthetic Yields :

  • Triazole derivatives (8r, 8s, 8t) show high yields (78–83%), suggesting efficient synthetic routes. The target compound’s yield is unreported, but imidazole-based syntheses (e.g., ) often require careful optimization due to sulfur sensitivity .

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